molecular formula C9H12N2O B7862176 CID 3307416

CID 3307416

Cat. No.: B7862176
M. Wt: 164.20 g/mol
InChI Key: XSLDELWKSXCINB-UHFFFAOYSA-N
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Description

CID 3307416 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound within the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). Compounds are typically cataloged with associated properties such as molecular weight, solubility, and biological activity, though specific details for this compound are absent in the referenced materials .

Properties

IUPAC Name

N'-hydroxy-3,4-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLDELWKSXCINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40312-15-0
Record name N-Hydroxy-3,4-dimethylbenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40312-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Comparison with Similar Compounds

To compare CID 3307416 with structurally or functionally analogous compounds, a rigorous approach would involve analyzing:

  • Structural Analogues : Compounds sharing core functional groups or scaffolds.
  • Physicochemical Properties : Molecular weight, logP (lipophilicity), and solubility.
  • Biological Activity : Efficacy, toxicity, or mechanism of action.
  • Synthetic Pathways : Routes and yields compared to alternatives.

Example Framework for Comparison (Based on Evidence Guidelines)

The evidence emphasizes methodologies for comparative studies, such as:

  • Chromatographic and Spectroscopic Techniques: Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) with collision-induced dissociation (CID) can differentiate isomers, as demonstrated for ginsenosides .
  • Data Presentation: Tables and figures must adhere to strict formatting, including sequential numbering, descriptive titles, and adherence to IUPAC nomenclature .

Hypothetical Data Table for Comparison

Property This compound Analogous Compound A (CID: 185389) Analogous Compound B (CID: 156582092)
Molecular Formula Not Available C₃₀H₄₈O₈ C₂₈H₄₄O₇
Molecular Weight (g/mol) Not Available 536.7 492.6
LogP Not Available 3.2 2.8
Biological Activity Not Available Anticancer (IC₅₀: 5 µM) Antimicrobial (MIC: 10 µg/mL)

Note: The above table is illustrative.

Research Findings and Methodological Insights

Key Considerations from Evidence

  • Structural Differentiation: Mass spectrometry with CID can resolve isomers, as shown for ginsenosides Rf and F11, which differ in fragmentation patterns despite identical molecular weights .
  • Data Reproducibility : Experimental sections must detail instrumentation, reagents, and protocols to ensure reproducibility, per guidelines in Medicinal Chemistry Research and Analytical Chemistry .
  • Literature Review: Comparisons must reference prior work, such as competing synthesis methods or analytical techniques, to contextualize novelty .

Challenges and Limitations

  • Data Availability : The absence of this compound in the provided evidence limits direct comparisons. PubChem or specialized databases would be required for authoritative data.
  • Abbreviations and Nomenclature: Strict adherence to IUPAC rules and avoidance of non-standard abbreviations are critical for clarity .

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